(4-Bromo-1-isobutyl-1H-pyrazol-5-yl)methanol

Medicinal Chemistry ADME Lead Optimization

Select (4-Bromo-1-isobutyl-1H-pyrazol-5-yl)methanol for its unique C-4 bromine handle, enabling controlled Suzuki, Buchwald–Hartwig, and Sonogashira couplings with intermediate reactivity (~84 kcal·mol⁻¹ C–Br BDE). The N-1 isobutyl group enhances lipophilicity and metabolic stability versus smaller N-alkyl analogs, while the C-5 hydroxymethyl group permits oxidation, etherification, or esterification. This chemotype is validated in kinase, bromodomain, and GPCR lead optimization programs. Avoid failed transformations and irreproducible results—use the correct 4-bromo derivative, not the chloro, iodo, or non-halogenated analogs.

Molecular Formula C8H13BrN2O
Molecular Weight 233.109
CAS No. 2101201-03-8
Cat. No. B2593024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromo-1-isobutyl-1H-pyrazol-5-yl)methanol
CAS2101201-03-8
Molecular FormulaC8H13BrN2O
Molecular Weight233.109
Structural Identifiers
SMILESCC(C)CN1C(=C(C=N1)Br)CO
InChIInChI=1S/C8H13BrN2O/c1-6(2)4-11-8(5-12)7(9)3-10-11/h3,6,12H,4-5H2,1-2H3
InChIKeyPVJIATPFFWKLCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-Bromo-1-isobutyl-1H-pyrazol-5-yl)methanol CAS 2101201-03-8: A 4‑Bromo‑N‑isobutyl Pyrazole Scaffold for Heterocyclic Synthesis and Medicinal Chemistry


(4‑Bromo‑1‑isobutyl‑1H‑pyrazol‑5‑yl)methanol (CAS 2101201‑03‑8) is a 4‑bromo‑5‑hydroxymethyl‑1‑isobutyl pyrazole derivative with the molecular formula C₈H₁₃BrN₂O and a molecular weight of 233.11 g/mol [REFS‑1]. This compound belongs to the 1‑alkyl‑4‑halopyrazole‑5‑methanol chemotype and is supplied with a standard purity of ≥98% (NMR, HPLC, GC) [REFS‑2]. The N‑1 isobutyl substituent (‑CH₂CH(CH₃)₂) confers enhanced lipophilicity and metabolic stability compared to smaller N‑alkyl analogs, while the C‑4 bromine atom provides a versatile synthetic handle for cross‑coupling (e.g., Suzuki, Buchwald–Hartwig, Sonogashira), nucleophilic aromatic substitution, and halogen–metal exchange [REFS‑3]. The C‑5 hydroxymethyl group (‑CH₂OH) is a key functional handle for oxidation (aldehyde, carboxylic acid), etherification, esterification, or conversion to a leaving group, enabling further diversification.

Why (4-Bromo-1-isobutyl-1H-pyrazol-5-yl)methanol CAS 2101201-03-8 Cannot Be Replaced by Other 4‑Halopyrazole‑5‑methanols


Substituting (4‑bromo‑1‑isobutyl‑1H‑pyrazol‑5‑yl)methanol with another 4‑halopyrazole‑5‑methanol — e.g., the 4‑chloro analog (CAS 2101201‑04‑9) [REFS‑1], the 4‑iodo analog (CAS 2226183‑06‑6) [REFS‑2], or the non‑halogenated parent (CAS 1785108‑68‑0) [REFS‑3] — is scientifically unsound because the bromine atom is not merely a placeholder. It critically modulates molecular weight, lipophilicity (cLogP), steric bulk (van der Waals radius: Br 1.85 Å vs Cl 1.75 Å vs H 1.20 Å) [REFS‑4], and reactivity in cross‑coupling reactions. In Suzuki–Miyaura couplings, the C‑Br bond (bond dissociation energy ~84 kcal·mol⁻¹) exhibits intermediate reactivity — more facile oxidative addition than C‑Cl (~95 kcal·mol⁻¹) yet greater stability toward premature decomposition than C‑I (~67 kcal·mol⁻¹) [REFS‑5]. This balance permits precise control over reaction timing and selectivity in multi‑step sequences. The N‑1 isobutyl group (C₈ vs C₇ for the N‑1 methyl analog, CAS 1276056‑83‑7) [REFS‑6] further distinguishes this compound by increasing steric shielding of the pyrazole N‑2 position and reducing polarity. Procuring an analog without rigorous head‑to‑head data risks failed synthetic transformations, altered pharmacokinetic profiles in lead optimization, and irreproducible results.

Quantitative Differentiation of (4-Bromo-1-isobutyl-1H-pyrazol-5-yl)methanol CAS 2101201-03-8 vs. Closest Analogs


Molecular Weight and cLogP Differentiation: Br vs Cl vs I at C‑4 Position

Target compound MW = 233.11 g/mol (C₈H₁₃BrN₂O) [REFS‑1]. This falls between the 4‑chloro analog (MW 188.66 g/mol) [REFS‑2] and the 4‑iodo analog (MW 280.11 g/mol) [REFS‑3]. In parallel, lipophilicity (cLogP) is predicted to be ~1.5 for the bromo derivative, compared to ~1.2 (chloro) and ~1.9 (iodo) based on ACD/Labs fragment contributions [REFS‑4].

Medicinal Chemistry ADME Lead Optimization

Reactivity Tuning in Cross‑Coupling: Intermediate C‑Br Bond Dissociation Energy

The C‑Br bond in (4‑bromo‑1‑isobutyl‑1H‑pyrazol‑5‑yl)methanol possesses a bond dissociation energy (BDE) of ~84 kcal·mol⁻¹, which is intermediate between the stronger C‑Cl bond (~95 kcal·mol⁻¹) and the weaker C‑I bond (~67 kcal·mol⁻¹) in corresponding 4‑halo analogs [REFS‑1]. This BDE difference translates to oxidative addition rates in Pd(0)‑catalyzed cross‑couplings that are approximately 10²‑fold faster for C‑Br vs C‑Cl, yet ~10²‑fold slower than C‑I, enabling selective coupling in the presence of other halogens [REFS‑2].

Organic Synthesis Cross-Coupling Suzuki-Miyaura

N‑1 Substituent Comparison: Isobutyl (C₈) vs Methyl (C₅) Impact on Lipophilicity and Steric Shielding

(4‑Bromo‑1‑isobutyl‑1H‑pyrazol‑5‑yl)methanol (C₈) possesses an N‑1 isobutyl group [REFS‑1], whereas the closest commercial N‑1 methyl analog is (4‑bromo‑1‑methyl‑1H‑pyrazol‑5‑yl)methanol (C₅, CAS 1276056‑83‑7) [REFS‑2]. The isobutyl group increases the van der Waals volume of the N‑1 substituent by ~2.5‑fold (isobutyl ~55 ų vs methyl ~22 ų) [REFS‑3], providing greater steric shielding of the pyrazole N‑2 lone pair and reducing CYP450‑mediated N‑dealkylation susceptibility.

Medicinal Chemistry Metabolic Stability SAR Studies

Synthetic Versatility: C‑4 Bromo Handle in Advanced Pyrazole Intermediates

The C‑4 bromine in (4‑bromo‑1‑isobutyl‑1H‑pyrazol‑5‑yl)methanol is a demonstrated synthetic handle in patented pyrazole‑based pharmaceutical intermediates. US20200261424 discloses pyrazole compounds wherein the C‑4 position bears a bromine atom that is subsequently functionalized via cross‑coupling to generate diverse libraries of eIF4E/eIF4G interaction disruptors for oncology applications [REFS‑1]. The isobutyl N‑1 substituent is retained throughout the synthetic sequence, confirming its compatibility with downstream transformations.

Organic Synthesis Cross-Coupling Building Blocks

Procurement‑Justified Application Scenarios for (4-Bromo-1-isobutyl-1H-pyrazol-5-yl)methanol CAS 2101201-03-8


Suzuki–Miyaura Cross‑Coupling for Library Synthesis

The C‑4 bromine atom enables efficient Suzuki–Miyaura coupling with aryl/heteroaryl boronic acids to generate diverse 4‑aryl‑1‑isobutyl‑5‑hydroxymethyl pyrazoles. The intermediate C‑Br bond dissociation energy (~84 kcal·mol⁻¹) permits coupling under mild Pd‑catalyzed conditions (e.g., Pd(dppf)Cl₂, K₂CO₃, 80 °C) with typical yields of 70–90% for analogous substrates [REFS‑1]. The C‑5 hydroxymethyl group can be protected in situ (e.g., TBS ether) or retained for subsequent oxidation to aldehyde/carboxylic acid. This compound is particularly valuable when the N‑1 isobutyl substituent is required for downstream SAR studies [REFS‑2].

Medicinal Chemistry Lead Optimization of 1‑Alkyl‑4‑substituted Pyrazoles

In lead optimization programs targeting kinases, bromodomains, or GPCRs, (4‑bromo‑1‑isobutyl‑1H‑pyrazol‑5‑yl)methanol serves as a core scaffold for systematic SAR exploration. The N‑1 isobutyl group provides improved metabolic stability compared to N‑1 methyl analogs (~2.5× larger van der Waals volume shielding the α‑methylene from CYP oxidation) [REFS‑1], while the C‑4 bromine offers a handle for late‑stage functionalization to modulate target engagement. Patent US20200261424 exemplifies this chemotype in eIF4E/eIF4G disruption and USP30 inhibition (IC₅₀ = 5.5 μM for a derivative) [REFS‑2]. Procurement is justified when metabolic stability and molecular weight control are critical parameters in hit‑to‑lead progression [REFS‑3].

Synthesis of 4‑Substituted Pyrazole‑5‑carbaldehydes and Carboxylic Acids

The C‑5 hydroxymethyl group can be selectively oxidized (e.g., Dess–Martin periodinane or MnO₂) to yield the corresponding 4‑bromo‑1‑isobutyl‑1H‑pyrazole‑5‑carbaldehyde (MW 231.09 g/mol, CAS 1784836‑38‑9) [REFS‑1]. Further oxidation (NaClO₂) provides the 5‑carboxylic acid. The carbaldehyde serves as a versatile intermediate for reductive amination, Wittig olefination, or hydrazone formation. The N‑1 isobutyl group remains intact throughout, maintaining the desired lipophilicity profile [REFS‑2]. This oxidation sequence is well‑established in pyrazole chemistry and proceeds with retention of the C‑4 bromine for subsequent cross‑coupling [REFS‑3].

Nucleophilic Aromatic Substitution at C‑4

The C‑4 bromine in (4‑bromo‑1‑isobutyl‑1H‑pyrazol‑5‑yl)methanol is activated toward nucleophilic aromatic substitution (SNAr) due to the electron‑withdrawing nature of the pyrazole ring and the adjacent N‑1 substituent. Reaction with amines, alkoxides, or thiols under mild conditions (e.g., K₂CO₃, DMF, 60–100 °C) yields 4‑amino, 4‑alkoxy, and 4‑thioether derivatives. This SNAr reactivity profile is comparable to other 4‑halopyrazoles but the isobutyl N‑1 group enhances solubility in organic solvents (e.g., DMF, DMSO, THF) compared to N‑H or N‑methyl analogs, facilitating homogeneous reaction conditions [REFS‑1].

Quote Request

Request a Quote for (4-Bromo-1-isobutyl-1H-pyrazol-5-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.